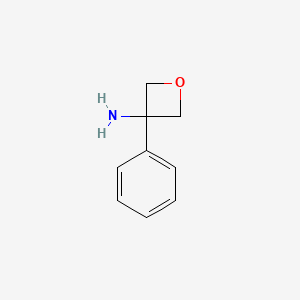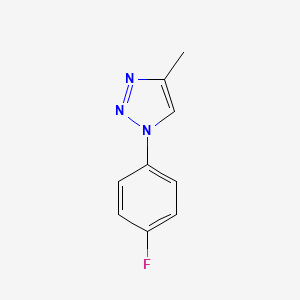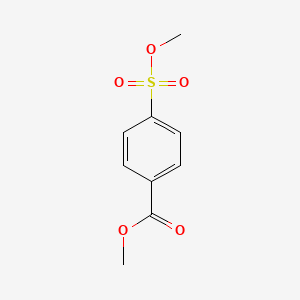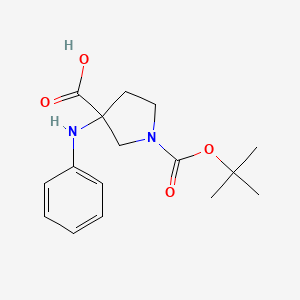
2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The closest compounds I found are “2-[(4-Methoxy-3-nitrophenyl)sulfonyl]ethanol” and "2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid" .
Molecular Structure Analysis
The molecular formula for “2-[(4-Methoxy-3-nitrophenyl)sulfonyl]ethanol” is C9H11NO6S, with an average mass of 261.252 Da . For “2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid”, the molecular formula is C14H12N2O7S, with an average mass of 352.319 Da .Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Methoxy-3-nitrophenyl)sulfonyl]ethanol” is 261.252 . For “2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid”, the molecular weight is 352.319 .科学研究应用
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential as a scaffold for designing novel drugs. Researchers have explored its interactions with biological targets, such as enzymes or receptors, to develop therapeutic agents. For instance, modifications to the tetrahydroisoquinoline core could lead to new antiviral, anticancer, or anti-inflammatory drugs .
Antibacterial and Antifungal Agents
Studies have investigated the antibacterial and antifungal properties of related compounds. By understanding the mechanism of action, researchers can optimize the structure for enhanced efficacy. The 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline scaffold may serve as a starting point for developing potent antimicrobial agents .
Neuroprotective Effects
Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds like 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline are investigated for their neuroprotective potential. Researchers explore their ability to mitigate neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease .
Photophysical Properties and Sensors
The compound’s optical properties, including fluorescence and absorption spectra, make it interesting for sensor applications. Researchers have used similar molecules as fluorescent probes to detect specific analytes or monitor cellular processes. Investigating the photophysical behavior of this compound could lead to innovative sensor designs .
Materials Science and Organic Electronics
Organic semiconductors play a crucial role in flexible electronics and optoelectronic devices. The tetrahydroisoquinoline core, when incorporated into conjugated polymers, may enhance charge transport properties. Researchers explore its potential in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Chemical Biology and Enzyme Inhibition
Researchers study the interactions between this compound and specific enzymes. By elucidating its binding modes and inhibitory effects, they gain insights into enzyme function and regulation. This knowledge can guide drug design and therapeutic strategies.
属性
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16-7-6-14(10-15(16)18(19)20)24(21,22)17-9-8-12-4-2-3-5-13(12)11-17/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLYTOXYMKCIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2622751.png)
amine](/img/structure/B2622753.png)

![3-(Dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2622755.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2622757.png)

![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2622760.png)
![2-((5-chloro-1-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide](/img/structure/B2622761.png)


![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide](/img/structure/B2622766.png)
